2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
Description
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-22-7-9-23(10-8-22)19-21-16-6-5-15(12-17(16)26-19)25-18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOVBZBPPUKVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminobenzenethiol with a suitable aldehyde to form the benzothiazole ring . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine is reacted with an appropriate electrophile . Finally, the fluorobenzoate group is attached via esterification, using 3-fluorobenzoic acid and a suitable coupling reagent .
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, it may interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives share the benzothiazole core and have been studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a piperazine moiety and a fluorobenzoate group, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 941890-33-1 |
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.41 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The benzothiazole scaffold is known for its ability to inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial replication. In vitro studies have demonstrated that this compound shows activity against various pathogens, including resistant strains of Staphylococcus aureus.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have shown that benzothiazole derivatives can interfere with cellular replication processes, making them promising candidates for cancer therapy. For instance, molecular docking studies suggest that these compounds can effectively bind to the active sites of key enzymes involved in cancer cell proliferation.
In a specific study, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis through lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) accumulation within cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using a standard microdilution method. The results indicated that the compound exhibited an MIC of 25 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A separate investigation focused on the anticancer activity of this compound against human colorectal carcinoma cells (HCT116). The study revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 15 µM. The analysis further demonstrated that the compound induced apoptosis through caspase activation and ROS generation .
Interaction Studies
Molecular docking studies have been pivotal in elucidating how this compound interacts with biological targets. These studies indicate that the compound can effectively bind to the active sites of enzymes like DNA gyrase and topoisomerase IV through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and specificity.
Q & A
Q. How can environmental impact assessments inform safe handling protocols?
- Guidelines :
- Biodegradation Studies : Use OECD 301F tests to assess persistence; piperazine derivatives typically show moderate biodegradability .
- Ecotoxicity : Evaluate effects on aquatic organisms (e.g., Daphnia magna) with EC thresholds >10 mg/L for lab disposal compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
